Rucl2(pph3)(p-cymene)
Overview
Description
The compound dichloro(p-cymene)ruthenium(II) triphenylphosphine RuCl2(PPh3)(p-cymene) , is a coordination complex of ruthenium. It is a chocolate brown solid that is soluble in organic solvents such as benzene. This compound is used as a precursor to other complexes, including those used in homogeneous catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichloro(p-cymene)ruthenium(II) triphenylphosphine typically involves the reaction of ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine. The reaction can be represented as follows :
2RuCl3(H2O)3+7PPh3→2RuCl2(PPh3)3+2HCl+5H2O+OPPh3
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dichloro(p-cymene)ruthenium(II) triphenylphosphine undergoes various types of reactions, including:
Substitution Reactions: The triphenylphosphine ligands in the complex can be readily substituted by other ligands.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often serving as a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Excess triphenylphosphine can be used to bind a fourth phosphine to the complex.
Oxidation and Reduction Reactions: Hydrogen in the presence of a base can be used for reduction reactions.
Major Products Formed:
Substitution Reactions: Formation of tetrakis(triphenylphosphine)ruthenium(II) complex.
Reduction Reactions: Formation of monohydride complexes.
Scientific Research Applications
Dichloro(p-cymene)ruthenium(II) triphenylphosphine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which dichloro(p-cymene)ruthenium(II) triphenylphosphine exerts its effects involves coordination to substrates and facilitating various chemical transformations. The compound operates through a series of steps, including insertion, reductive elimination, oxidative addition, and β-elimination . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): Another ruthenium complex with similar catalytic properties.
Dichloro(p-cymene)ruthenium(II) dimer: A structurally similar compound used in organometallic chemistry and homogeneous catalysis.
Uniqueness: Dichloro(p-cymene)ruthenium(II) triphenylphosphine is unique due to its specific ligand environment, which provides distinct catalytic properties and reactivity compared to other ruthenium complexes. Its ability to undergo substitution reactions and form various adducts makes it a versatile catalyst in organic synthesis.
Properties
IUPAC Name |
dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h1-15H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSKFSUVVCGWCM-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2PRu | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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